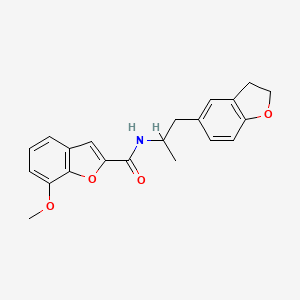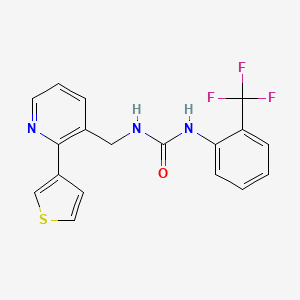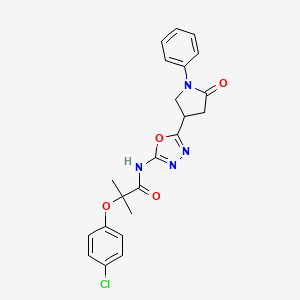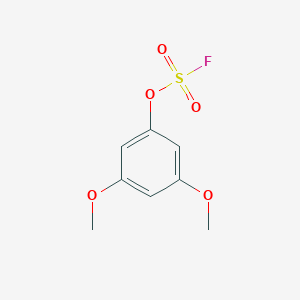![molecular formula C21H14N2O2 B2632645 (E)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-3-yl)prop-2-en-1-one CAS No. 381696-68-0](/img/structure/B2632645.png)
(E)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-3-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(E)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-3-yl)prop-2-en-1-one” is a type of oxazole, which is a versatile class of compounds with diverse biological activities . Oxazoles have been extensively studied in medicinal chemistry due to their diverse biological activities against various human diseases .
Synthesis Analysis
The synthesis of target oxazole derivatives was accomplished using 2-aroylamino-3,3-dichloroacrylonitriles as starting materials and employing efficient reaction conditions . The resulting compounds exhibited structural features that make them promising candidates for further chemical modifications and biological evaluations .Molecular Structure Analysis
The molecular structure of this compound includes an oxazole scaffold, into which amino and sulfonamide functionalities have been incorporated . These functional groups have demonstrated acceptability and effectiveness in medicinal chemistry, offering multiple opportunities for interactions with biological targets .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the use of 2-aroylamino-3,3-dichloroacrylonitriles as starting materials . Efficient reaction conditions were employed to achieve the synthesis .Scientific Research Applications
Fungicidal Activity
(E)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-3-yl)prop-2-en-1-one and its derivatives have demonstrated significant fungicidal activity. A study by Kuzenkov and Zakharychev (2019) reported the synthesis of substituted versions of this compound, which exhibited good fungicidal properties (Kuzenkov & Zakharychev, 2019).
Antimicrobial Properties
Research has also explored the antimicrobial applications of derivatives of this compound. Shaikh et al. (2014) synthesized derivatives and assessed their antibacterial activity against various Gram-positive and Gram-negative bacteria. Some of these compounds showed significant antimicrobial activity (Shaikh et al., 2014).
Structural Analysis
The molecular structure of (E)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-3-yl)prop-2-en-1-one has been a subject of interest. Trujillo-Ferrara et al. (2004) conducted a structural analysis, revealing insights into the compound's conformation and intermolecular interactions (Trujillo-Ferrara et al., 2004).
Catalytic Activities
This compound and its derivatives have been investigated for their catalytic activities. Ardizzoia, Brenna, and Therrien (2012) studied the coordination behavior of a related ligand with Ni(II) and Pd(II) centers, demonstrating its potential in catalytic applications (Ardizzoia et al., 2012).
Potential in Organic Electronics
Additionally, this compound's derivatives have been explored for potential applications in organic electronics. Liu, Wang, and Yao (2018) designed and synthesized host materials incorporating this compound for use in phosphorescent organic light-emitting diodes, demonstrating its utility in electronic devices (Liu et al., 2018).
Novel Drug Design
Finally, research has also looked into the potential of this compound in novel drug design. Cho et al. (2013) designed derivatives as selective inhibitors for G-protein-coupled receptor kinase-2 and -5, indicating its potential in cardiovascular disease treatment (Cho et al., 2013).
Future Directions
properties
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-1-phenyl-3-pyridin-3-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O2/c24-20(16-8-2-1-3-9-16)17(13-15-7-6-12-22-14-15)21-23-18-10-4-5-11-19(18)25-21/h1-14H/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCMTHCACYRILJ-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CC2=CN=CC=C2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=C/C2=CN=CC=C2)/C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-3-yl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[7-[(2,6-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2632562.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2632564.png)



![(E)-N-[(1-Cyclopropyl-5-oxopyrrolidin-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2632572.png)
![2-Chloro-N-[(5-methyl-1H-pyrazol-3-yl)methyl]acetamide](/img/structure/B2632576.png)
![[1-(Trifluoromethyl)cyclopropyl]methanethiol](/img/structure/B2632578.png)


![2-(2-Methoxyphenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2632583.png)
![3-[(Chloroacetyl)(4-methoxyphenyl)amino]propanamide](/img/structure/B2632584.png)
